3-Bromoethylbenzimidazole
Overview
Description
3-Bromoethylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a bromoethyl group at the third position. Benzimidazoles are known for their diverse pharmacological properties and are widely studied in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoethylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by bromination. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with an aldehyde to form the benzimidazole core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the benzimidazole core or the bromoethyl side chain.
Cyclization Reactions: It can also be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azidoethylbenzimidazole, thiocyanatoethylbenzimidazole, etc.
Oxidation Products: Oxidized derivatives of the benzimidazole core.
Reduction Products: Reduced forms of the benzimidazole or the bromoethyl side chain.
Scientific Research Applications
3-Bromoethylbenzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromoethylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. It can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The bromoethyl group enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
- 2-Bromoethylbenzimidazole
- 4-Bromoethylbenzimidazole
- 5-Bromoethylbenzimidazole
- 6-Bromoethylbenzimidazole
Comparison: 3-Bromoethylbenzimidazole is unique due to the position of the bromoethyl group, which influences its reactivity and binding properties. Compared to its isomers, it may exhibit different pharmacological activities and chemical reactivity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(2-bromoethyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDMESZOWPPZMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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